molecular formula C8H8O3 B1294965 4-Hydroxy-2-methylbenzoic acid CAS No. 578-39-2

4-Hydroxy-2-methylbenzoic acid

Cat. No. B1294965
Key on ui cas rn: 578-39-2
M. Wt: 152.15 g/mol
InChI Key: BBMFSGOFUHEVNP-UHFFFAOYSA-N
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Patent
US04661576

Procedure details

50 g (0.36 mole) of hydroxy-benzoic acid are dissolved in methanol in a 1 liter capacity Erlenmeyer. The mixture is cooled to a temperature of about 5° C. Thereafter, 70 ml (1 mole) of acetyl chlorine are added drop by drop and the mixture is left to return to ambient temperature. A magnetic stirring is carried out over a period of about ten hours. The methanol is then flushed out under vacuum, in the same way as the hydrochloric acid that is formed and the remaining acetyl chloride. 55 g of a solid brown product are recovered. At this step, the yield of the reaction is 99%. A recrystallization in ethanol produces 37 g of pure product, the melting point of which is 123° C. The overall yield of the reaction is 67%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:10]=C[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:11](Cl)(=[O:13])[CH3:12]>CO>[OH:13][C:11]1[CH:10]=[CH:2][C:3]([C:4]([OH:6])=[O:5])=[C:7]([CH3:8])[CH:12]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
A magnetic stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left
CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
WAIT
Type
WAIT
Details
is carried out over a period of about ten hours
CUSTOM
Type
CUSTOM
Details
The methanol is then flushed out under vacuum, in the same way as the hydrochloric acid that
CUSTOM
Type
CUSTOM
Details
is formed
CUSTOM
Type
CUSTOM
Details
55 g of a solid brown product are recovered
CUSTOM
Type
CUSTOM
Details
A recrystallization in ethanol

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 37 g
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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